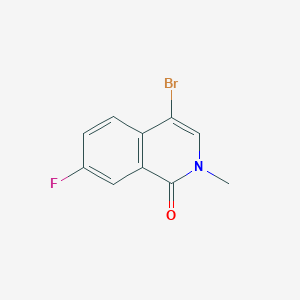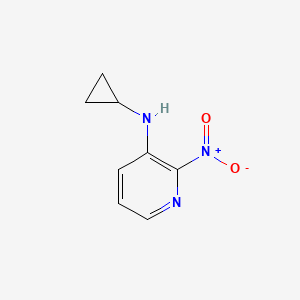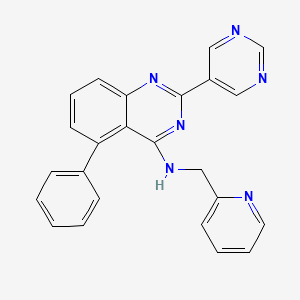
5-phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine is a compound that has garnered significant interest in the field of medicinal chemistry. It is known for its potent inhibitory effects on specific ion channels, particularly Kv 1.5, which plays a crucial role in cardiac arrhythmias such as atrial fibrillation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine involves several key steps. One of the primary methods includes the following steps :
Starting Material Preparation: The synthesis begins with the preparation of 4-bromoindoline-2,3-dione, which is then treated with sodium hydroxide and hydrogen peroxide to yield 2-amino-6-bromobenzoic acid.
Formation of Quinazoline Core: The 2-amino-6-bromobenzoic acid is then reacted with sodium cyanate to form 5-bromo-1H-quinazoline-2,4-dione. This intermediate is further treated with phenylboronic acid in the presence of a palladium catalyst to yield 5-phenylquinazoline-2,4(1H,3H)-dione.
Final Coupling: The final step involves the coupling of 2-chloro-N-(pyridin-2-ylmethyl)-5-(4-(trifluoromethyl)phenyl)quinazolin-4-amine with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine in the presence of potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the quinazoline core.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenated compounds and nucleophiles such as amines and thiols. Conditions typically involve the use of polar aprotic solvents and catalysts like palladium.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride are used under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrimidine and quinazoline rings.
Aplicaciones Científicas De Investigación
5-Phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine has several scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its effects on ion channels and its potential as a therapeutic agent for cardiac arrhythmias.
Medicine: It is being investigated for its potential use in treating atrial fibrillation and other cardiac conditions.
Industry: The compound’s unique properties make it valuable in the development of new pharmaceuticals and as a tool in drug discovery.
Mecanismo De Acción
The primary mechanism of action of 5-phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine involves the inhibition of the Kv 1.5 ion channel . This inhibition leads to the prolongation of the ventricular effective refractory period (VERP) and the atrial effective refractory period (AERP), which helps in managing cardiac arrhythmias. The compound selectively targets the Kv 1.5 channel without significantly affecting other ion channels, making it a promising candidate for therapeutic use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
Uniqueness
Compared to similar compounds, 5-phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine stands out due to its high selectivity for the Kv 1.5 ion channel and its robust efficacy in preclinical models. Its unique structure allows for specific interactions with the ion channel, leading to its potent inhibitory effects .
Propiedades
Fórmula molecular |
C24H18N6 |
|---|---|
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
5-phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine |
InChI |
InChI=1S/C24H18N6/c1-2-7-17(8-3-1)20-10-6-11-21-22(20)24(28-15-19-9-4-5-12-27-19)30-23(29-21)18-13-25-16-26-14-18/h1-14,16H,15H2,(H,28,29,30) |
Clave InChI |
UVJHJIXYGIZLLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C(=CC=C2)N=C(N=C3NCC4=CC=CC=N4)C5=CN=CN=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


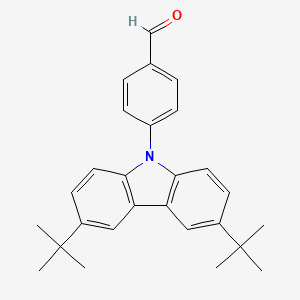
![N-[3-(2-Pyridinylmethoxy)phenyl]acetamide](/img/structure/B13982031.png)
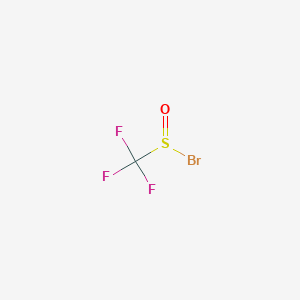
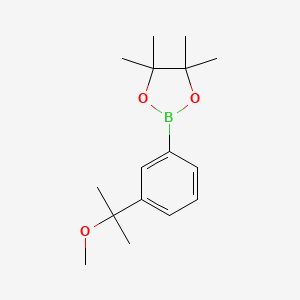
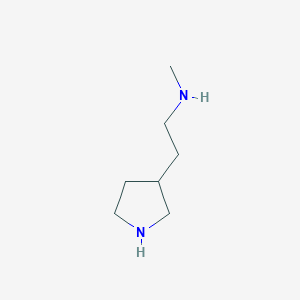
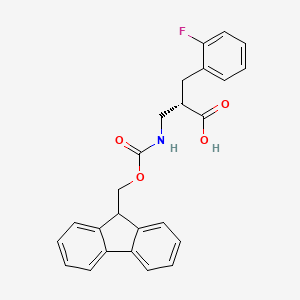

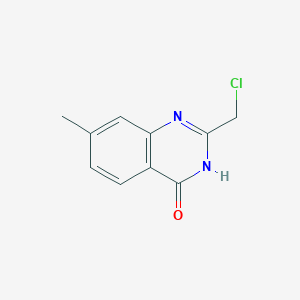
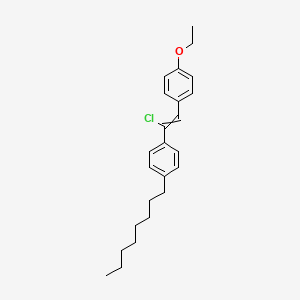
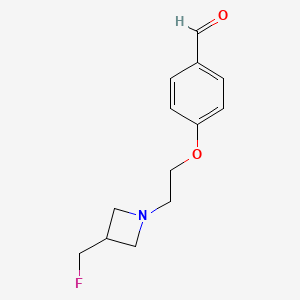
![2,5-Dioctylthieno[3,2-b]thiophene](/img/structure/B13982077.png)
